![molecular formula C12H11N3O2S B5874081 N-{[(3-pyridinylmethyl)amino]carbonothioyl}-2-furamide](/img/structure/B5874081.png)
N-{[(3-pyridinylmethyl)amino]carbonothioyl}-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[(3-pyridinylmethyl)amino]carbonothioyl}-2-furamide, commonly known as PAF inhibitor, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a range of biochemical and physiological effects, and its mechanism of action has been extensively investigated.
Mécanisme D'action
The mechanism of action of PAF inhibitor involves the inhibition of platelet-activating factor (PAF). PAF is a potent lipid mediator that plays a key role in inflammation, platelet aggregation, and blood clotting. PAF inhibitor binds to the PAF receptor and prevents the activation of downstream signaling pathways, resulting in the inhibition of PAF-mediated effects.
Biochemical and Physiological Effects
PAF inhibitor has been found to have a range of biochemical and physiological effects. It has been shown to inhibit inflammation by reducing the production of pro-inflammatory cytokines and chemokines. PAF inhibitor has also been found to have anti-tumor properties, and has been shown to induce apoptosis in cancer cells. In addition, PAF inhibitor has been found to inhibit platelet aggregation and blood clotting, and has been investigated as a potential therapeutic agent for thrombotic disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using PAF inhibitor in lab experiments is its specificity for the PAF receptor. This allows researchers to study the effects of PAF inhibition without interference from other signaling pathways. However, PAF inhibitor can also have off-target effects, and its use in lab experiments requires careful optimization of dosage and treatment duration.
Orientations Futures
There are several future directions for the study of PAF inhibitor. One area of research is the development of more potent and selective PAF inhibitors. Another area of research is the investigation of the potential therapeutic applications of PAF inhibitor in diseases such as cancer, asthma, and cardiovascular disease. Additionally, the use of PAF inhibitor in combination with other therapeutic agents is an area of active research, and may lead to improved treatment outcomes.
Méthodes De Synthèse
The synthesis of PAF inhibitor involves the reaction of 2-furoyl chloride with 3-pyridinemethanamine and thiourea. The reaction is carried out in a solvent such as dichloromethane or chloroform, and the product is obtained after purification using column chromatography. The purity of the compound can be confirmed using techniques such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
PAF inhibitor has been extensively studied for its potential applications in scientific research. It has been found to have anti-inflammatory and anti-tumor properties, and has been investigated as a potential treatment for a range of diseases, including cancer, asthma, and cardiovascular disease. PAF inhibitor has also been studied for its effects on platelet aggregation and blood clotting, and has been investigated as a potential therapeutic agent for thrombotic disorders.
Propriétés
IUPAC Name |
N-(pyridin-3-ylmethylcarbamothioyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2S/c16-11(10-4-2-6-17-10)15-12(18)14-8-9-3-1-5-13-7-9/h1-7H,8H2,(H2,14,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKDWEHBKWHBPLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=S)NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

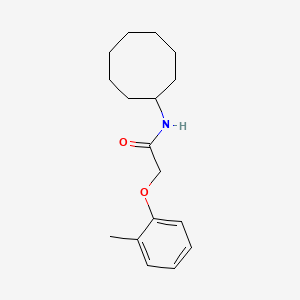
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B5874005.png)
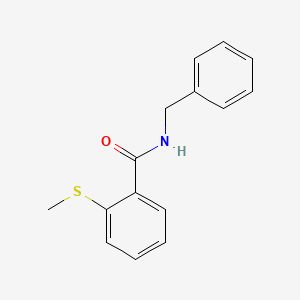
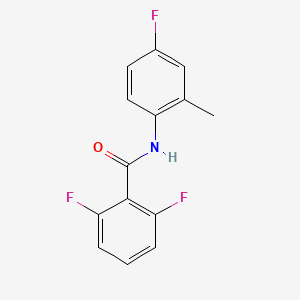

![4,5,6,7,8,9,10,11,12,13-decahydro-1H-cyclododeca[c]pyrazole-3-carbohydrazide](/img/structure/B5874030.png)
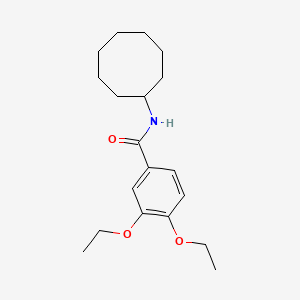
![3-[(methylsulfonyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B5874042.png)
![N'-(3-acetylphenyl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methylthiourea](/img/structure/B5874047.png)
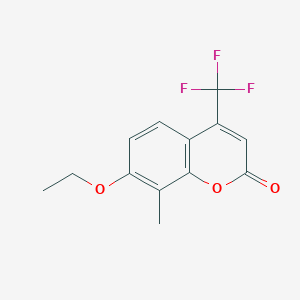


![4-tert-butyl-N'-{[1-(2-methylbenzyl)-1H-indol-3-yl]methylene}benzenesulfonohydrazide](/img/structure/B5874078.png)
![3-(4-isopropylphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5874087.png)